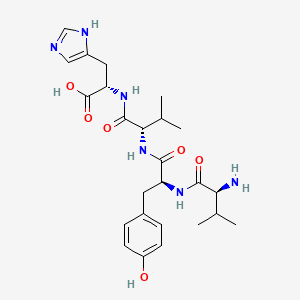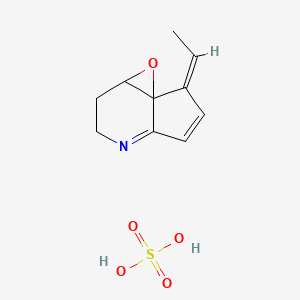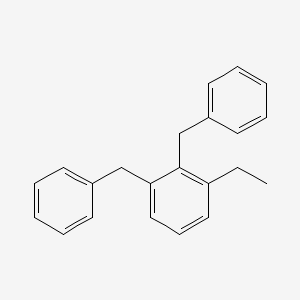
Dibenzylethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzylethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with two benzyl groups and one ethyl group. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzylethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. In this reaction, benzyl chloride and ethylbenzene are used as starting materials, and aluminum chloride (AlCl₃) acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dibenzylethylbenzene undergoes various chemical reactions, including:
Reduction: Hydrogenation of the aromatic ring can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydrogenated aromatic compounds.
Substitution: Nitro and halogenated derivatives of this compound.
Scientific Research Applications
Dibenzylethylbenzene has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, lubricants, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of dibenzylethylbenzene involves its interaction with molecular targets through its aromatic and benzylic groups. These interactions can lead to various chemical transformations, such as electrophilic aromatic substitution and oxidation-reduction reactions. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
Diethylbenzene: Consists of a benzene ring with two ethyl groups.
Dibenzylbenzene: Contains a benzene ring with two benzyl groups.
Ethylbenzene: A benzene ring with a single ethyl group
Uniqueness
Dibenzylethylbenzene is unique due to the presence of both benzyl and ethyl groups on the benzene ring. This combination imparts distinct chemical properties, making it versatile for various applications. Its reactivity and stability are influenced by the steric and electronic effects of the substituents, distinguishing it from other similar compounds.
Properties
CAS No. |
42504-55-2 |
|---|---|
Molecular Formula |
C22H22 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1,2-dibenzyl-3-ethylbenzene |
InChI |
InChI=1S/C22H22/c1-2-20-14-9-15-21(16-18-10-5-3-6-11-18)22(20)17-19-12-7-4-8-13-19/h3-15H,2,16-17H2,1H3 |
InChI Key |
WBQIISMZRBZAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)


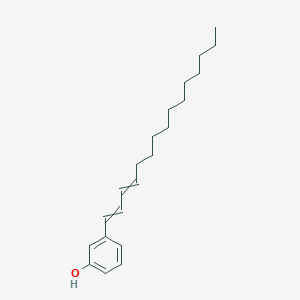
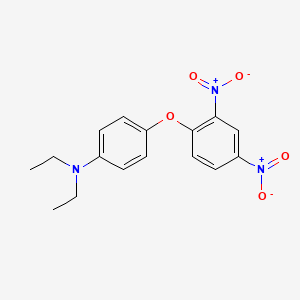

![4-[Bis(dimethylamino)phosphoryl]benzoic acid](/img/structure/B14653394.png)
![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)


